2-chloro-N-(1,1-dimethylpropyl)acetamide

Catalog No.
S1914312
CAS No.
39096-81-6
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-(1,1-dimethylpropyl)acetamide

CAS Number

39096-81-6

Product Name

2-chloro-N-(1,1-dimethylpropyl)acetamide

IUPAC Name

2-chloro-N-(2-methylbutan-2-yl)acetamide

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H14ClNO/c1-4-7(2,3)9-6(10)5-8/h4-5H2,1-3H3,(H,9,10)

InChI Key

PYKFVBXCTGQAMW-UHFFFAOYSA-N

SMILES

CCC(C)(C)NC(=O)CCl

Canonical SMILES

CCC(C)(C)NC(=O)CCl

2-Chloro-N-(1,1-dimethylpropyl)acetamide is an organic compound with the molecular formula C7H14ClNOC_7H_{14}ClNO and a molecular weight of approximately 163.645 g/mol. It is classified as a chloroacetamide and has various applications in chemical synthesis and biological research. The compound features a chloro group attached to the second carbon of the acetamide structure, with a branched alkyl group (1,1-dimethylpropyl) connected to the nitrogen atom of the amide functional group .

The reactivity of 2-chloro-N-(1,1-dimethylpropyl)acetamide can be attributed to its electrophilic chloro group, which can participate in nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines or alcohols.
  • Hydrolysis: In the presence of water or aqueous bases, the compound can undergo hydrolysis to yield the corresponding acetamide and hydrochloric acid.
  • Formation of Derivatives: The acetamide can react with various reagents to form derivatives that may have enhanced biological activity or altered chemical properties.

Research indicates that 2-chloro-N-(1,1-dimethylpropyl)acetamide exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and may possess anti-inflammatory properties. The presence of the chloro group is believed to enhance its interaction with biological targets, making it a subject of interest in drug discovery and development .

Several methods can be employed to synthesize 2-chloro-N-(1,1-dimethylpropyl)acetamide:

  • Direct Chlorination: This method involves chlorinating N-(1,1-dimethylpropyl)acetamide using thionyl chloride or phosphorus trichloride under controlled conditions.
  • Acylation Reactions: N-(1,1-dimethylpropyl)amine can be acylated with chloroacetyl chloride in the presence of a base to yield the desired product.
  • Alternative Routes: Other synthetic pathways may involve using different chlorinated acetic acid derivatives or employing microwave-assisted synthesis for improved yields and reduced reaction times .

2-Chloro-N-(1,1-dimethylpropyl)acetamide finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: The compound may serve as a precursor for agrochemicals.
  • Research: It is utilized in proteomics research for labeling biomolecules .

Interaction studies involving 2-chloro-N-(1,1-dimethylpropyl)acetamide focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.

Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 2-chloro-N-(1,1-dimethylpropyl)acetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Chloro-N-methylacetamideC3H6ClNOSimpler structure; used as a solvent and reagent.
2-Chloro-N-(hydroxymethyl)acetamideC3H6ClNO2Contains a hydroxymethyl group; potential for different reactivity.
N-Isopropyl chloroacetamideC5H10ClNOSimilar alkyl substitution; used in similar applications.

The uniqueness of 2-chloro-N-(1,1-dimethylpropyl)acetamide lies in its branched alkyl group, which may confer distinct physical and chemical properties compared to its linear counterparts. This structural feature can influence its biological activity and interaction profiles significantly .

2-Chloro-N-(1,1-dimethylpropyl)acetamide possesses a well-defined chemical identity that encompasses multiple naming conventions and structural representations. The compound is registered under the Chemical Abstracts Service number 39096-81-6, providing a unique identifier for this specific molecular structure. The molecular formula C₇H₁₄ClNO reflects the compound's composition, consisting of seven carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 163.65 daltons.

The nomenclature of this compound reflects the systematic naming conventions employed in organic chemistry. The primary name "2-chloro-N-(1,1-dimethylpropyl)acetamide" describes the structural features in a logical sequence, indicating the presence of a chlorine atom at the second carbon position of the acetamide structure and the attachment of a 1,1-dimethylpropyl group to the nitrogen atom. Alternative nomenclature includes several synonyms that provide equivalent descriptions of the same molecular structure. These include N-tert-amyl-2-chloro-acetamide, which emphasizes the tertiary amyl nature of the alkyl substituent, and 2-chloro-N-(tert-pentyl)acetamide, which uses the tert-pentyl designation for the branched five-carbon alkyl group.

Additional systematic names for this compound include 2-chloro-N-(2-methylbutan-2-yl)ethanamide, which provides an alternative description of the branched alkyl chain, and the formal IUPAC designation acetamide, 2-chloro-N-(1,1-dimethylpropyl). The compound also carries the identifier Albb-009491 in certain chemical databases, along with the MDL number MFCD08444176, which serves as another unique identifier in chemical information systems.

The structural representation of 2-chloro-N-(1,1-dimethylpropyl)acetamide can be expressed through various chemical notation systems. The SMILES notation CCC(C)(NC(CCl)=O)C provides a linear representation of the molecular structure, while the InChI string InChI=1S/C7H14ClNO/c1-4-7(2,3)9-6(10)5-8/h4-5H2,1-3H3,(H,9,10) offers a more detailed structural description. These representations facilitate computer-based chemical information processing and structural database searches.

PropertyValueReference
CAS Number39096-81-6
Molecular FormulaC₇H₁₄ClNO
Molecular Weight163.65 g/mol
MDL NumberMFCD08444176
SMILESCCC(C)(NC(CCl)=O)C

Historical Context of Discovery and Initial Synthesis

The synthetic approaches to 2-chloro-N-(1,1-dimethylpropyl)acetamide have been documented in contemporary chemical literature, providing insights into the methodological development for this compound class. The synthesis methodology involves the reaction of 2-methylbutan-2-amine with chloroacetyl chloride in the presence of triethylamine as a base, conducted in dichloromethane solvent. This synthetic route represents a standard approach for preparing N-substituted chloroacetamides, where the amine nucleophile attacks the electrophilic carbonyl carbon of the acid chloride.

The specific experimental conditions for this synthesis have been detailed in recent literature, where the reaction is performed at low temperatures initially (0°C) and then allowed to proceed at room temperature (23°C) for approximately two hours. The reaction mixture includes 2-methylbutan-2-amine (1.39 g, 15.94 mmol), triethylamine (2.69 g, 26.56 mmol), and 2-chloroacetyl chloride (1.50 g, 13.28 mmol) in dichloromethane (30.00 mL). The workup procedure involves dilution with additional dichloromethane and sequential washing with water, citric acid solution, sodium bicarbonate solution, and brine, followed by drying over sodium sulfate and concentration under reduced pressure.

The crude product obtained from this synthesis (1.96 g) is described as a yellow solid that can be used in subsequent reactions without further purification, indicating the efficiency of this synthetic approach. Nuclear magnetic resonance analysis confirms the structure, with characteristic signals observed in the proton spectrum including a singlet at 7.62 ppm for the amide proton, a singlet at 3.96 ppm for the chloromethylene group, and distinctive patterns for the branched alkyl substituent.

This synthetic methodology reflects the broader development of chloroacetamide chemistry, where the combination of readily available starting materials and mild reaction conditions enables the preparation of structurally diverse derivatives. The use of triethylamine as a hydrogen chloride scavenger represents a well-established strategy in acylation reactions, preventing the formation of ammonium chloride salts that could interfere with product isolation.

Position Within Acetamide Derivatives

2-Chloro-N-(1,1-dimethylpropyl)acetamide occupies a distinctive position within the extensive family of acetamide derivatives, which represent one of the most important classes of organic compounds in medicinal chemistry and synthetic organic chemistry. Acetamide derivatives, broadly defined as compounds containing the acetamide functional group (CH₃CONH₂ or its substituted variants), encompass a vast array of structures with diverse biological and chemical properties.

The acetamide class of compounds demonstrates remarkable structural diversity through modifications at multiple positions. The parent acetamide structure can be modified through substitution at the methyl group, replacement of hydrogen atoms on the nitrogen, or incorporation of functional groups that alter the electronic and steric properties of the molecule. These modifications lead to compounds with varied pharmacological activities, including anti-inflammatory, antioxidant, anticancer, anticonvulsant, and antimicrobial properties.

Within this broader context, chloroacetamide derivatives represent a particularly important subclass due to the presence of the electrophilic chloromethylene group. This functional group imparts unique reactivity characteristics that distinguish these compounds from simple acetamides. The chlorine atom serves as a leaving group in nucleophilic substitution reactions, enabling the formation of covalent bonds with nucleophilic targets such as cysteine residues in proteins. This reactivity profile makes chloroacetamides valuable as chemical probes and potential therapeutic agents.

The specific structural features of 2-chloro-N-(1,1-dimethylpropyl)acetamide contribute to its distinct position within chloroacetamide chemistry. The 1,1-dimethylpropyl substituent represents a tertiary alkyl group with significant steric bulk, which influences both the compound's physical properties and its reactivity patterns. This steric hindrance affects the accessibility of the nitrogen atom to additional reactions while maintaining the electrophilic character of the chloroacetyl moiety.

Comparative analysis with other chloroacetamide derivatives reveals the structural variations possible within this compound class. For example, 2-chloro-N,N-dimethylacetamide features dimethyl substitution on the nitrogen atom, creating a tertiary amide with different electronic properties. Similarly, 2-chloro-N-(2,6-dimethylphenyl)acetamide incorporates an aromatic substituent that significantly alters the compound's properties and potential applications.

Compound TypeStructural FeaturesKey Properties
Simple AcetamidesCH₃CONH₂ coreBasic amide functionality
ChloroacetamidesClCH₂CONH₂ coreElectrophilic reactivity
N-Substituted ChloroacetamidesClCH₂CONHRVariable steric and electronic effects
2-Chloro-N-(1,1-dimethylpropyl)acetamideClCH₂CONH-C(CH₃)₂CH₂CH₃Tertiary alkyl substitution with steric hindrance

The physical properties of 2-chloro-N-(1,1-dimethylpropyl)acetamide reflect its position within the acetamide family. The compound exhibits a boiling point of 62-63°C under reduced pressure (1 Torr), indicating moderate volatility. The predicted density of 1.013±0.06 g/cm³ suggests a liquid or low-melting solid at room temperature. The predicted pKa value of 14.29±0.46 indicates that the compound behaves as a very weak acid, consistent with the acidic character of amide protons.

These properties position 2-chloro-N-(1,1-dimethylpropyl)acetamide as a representative member of the chloroacetamide class while maintaining unique characteristics derived from its specific substitution pattern. The compound's structure demonstrates the synthetic versatility possible within acetamide chemistry and provides a foundation for understanding structure-property relationships in this important class of organic compounds.

The molecular structure of 2-chloro-N-(1,1-dimethylpropyl)acetamide exhibits distinctive structural characteristics that determine its physicochemical properties. The compound possesses the molecular formula C₇H₁₄ClNO with a molecular weight of 163.65 grams per mole [1]. The Chemical Abstracts Service registry number for this compound is 39096-81-6, which uniquely identifies this chemical entity [1].

The structural architecture of 2-chloro-N-(1,1-dimethylpropyl)acetamide features a chloroacetamide core with a branched tertiary alkyl substituent on the nitrogen atom. The chlorine atom occupies the alpha position relative to the carbonyl group, creating an electrophilic center that significantly influences the compound's reactivity profile. The tertiary alkyl group, specifically the 1,1-dimethylpropyl moiety, introduces considerable steric hindrance around the nitrogen center, which affects both the compound's conformational preferences and its chemical behavior [1].

Stereochemical analysis reveals that the amide group maintains its characteristic planar geometry, with the carbon-nitrogen bond exhibiting partial double-bond character due to resonance delocalization between the nitrogen lone pair and the carbonyl pi system. This resonance stabilization restricts rotation around the carbon-nitrogen bond, creating distinct conformational isomers. The bulky tertiary alkyl substituent on nitrogen creates significant steric interactions that favor specific conformational arrangements.

The chlorine substituent on the alpha carbon introduces additional electronic effects through its electron-withdrawing nature. This inductive effect increases the electrophilicity of the carbonyl carbon and influences the compound's hydrogen bonding capabilities. The combination of steric and electronic effects from both the chlorine atom and the branched alkyl group creates a unique molecular environment that distinguishes this compound from simpler acetamide derivatives.

Nuclear magnetic resonance spectroscopic data provides insight into the molecular structure. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts for the chloromethyl protons appearing at approximately 3.96 parts per million as a singlet, indicating the equivalence of the two protons attached to the carbon bearing the chlorine atom [1]. The tertiary alkyl group displays multiple resonances, with the two methyl groups attached to the quaternary carbon appearing as a singlet at 1.20 parts per million, while the propyl chain exhibits the expected triplet-doublet pattern characteristic of ethyl groups [1].

The molecular geometry optimization studies using computational methods reveal that the compound adopts a conformation where the bulky tertiary alkyl group minimizes steric interactions with both the carbonyl oxygen and the chloromethyl group. This preferred conformation influences the compound's intermolecular interactions and packing arrangements in the solid state.

Comparative structural analysis with related chloroacetamide derivatives reveals that the presence of the tertiary alkyl substituent significantly alters the molecular dimensions and electronic distribution compared to simpler analogs. The increased steric bulk around the nitrogen center reduces the accessibility of the amide proton for hydrogen bonding interactions, which has implications for the compound's solubility and crystal packing behavior.

The structural features of 2-chloro-N-(1,1-dimethylpropyl)acetamide also influence its conformational flexibility. While the amide bond restricts rotation due to resonance effects, the alkyl substituent on nitrogen can adopt various conformations. Computational studies suggest that the most stable conformations involve arrangements where the methyl groups of the tertiary center are positioned to minimize steric clashes with the chloroacetyl moiety.

The presence of the chlorine atom creates a dipole moment that contributes to the compound's overall polarity. This electronic asymmetry, combined with the steric effects of the branched alkyl group, influences the compound's intermolecular interactions and phase behavior. The molecular dipole moment affects the compound's dielectric properties and its behavior in polar and nonpolar solvents.

Thermal Properties: Melting Point and Boiling Point Analysis

The thermal properties of 2-chloro-N-(1,1-dimethylpropyl)acetamide provide critical information about its physical state behavior and intermolecular interactions. Understanding these thermal characteristics is essential for predicting the compound's behavior under various temperature conditions and for developing appropriate handling and storage protocols.

The melting point of organic compounds reflects the strength of intermolecular forces in the crystalline state. For chloroacetamide derivatives, these forces typically include hydrogen bonding interactions involving the amide functional group, van der Waals forces between alkyl chains, and dipole-dipole interactions from the polar chloroacetyl moiety. The specific melting point of 2-chloro-N-(1,1-dimethylpropyl)acetamide has not been extensively documented in the literature, necessitating estimation based on structural analogs and theoretical considerations.

Comparative analysis with structurally related compounds provides insight into expected thermal behavior. Simple chloroacetamide derivatives exhibit melting points that vary significantly based on their substitution patterns. For instance, 2-chloro-N-methylacetamide displays a melting point range of 38-40°C [2], while 2-chloro-N,N-dimethylacetamide exhibits a melting point of -20°C [3]. The substantial difference between these compounds illustrates the significant impact of alkyl substitution patterns on thermal properties.

The influence of alkyl group branching on melting points follows predictable trends in organic chemistry. Primary alkyl substituents typically result in higher melting points due to more efficient crystal packing, while branched substituents often lower melting points due to reduced intermolecular contact efficiency. The tertiary alkyl group in 2-chloro-N-(1,1-dimethylpropyl)acetamide represents an extreme case of branching, which would be expected to significantly disrupt crystal packing and potentially lower the melting point relative to linear analogs.

Boiling point estimation for 2-chloro-N-(1,1-dimethylpropyl)acetamide requires consideration of molecular weight, polarity, and hydrogen bonding capability. Related compounds provide reference points for these estimations. For example, 2-chloro-N,N-dimethylacetamide exhibits a boiling point of 173.2±23.0°C at 760 millimeters of mercury [3], while larger analogs show proportionally higher boiling points.

The presence of the amide functional group significantly elevates boiling points compared to simple alkyl chlorides due to hydrogen bonding interactions. The tertiary alkyl substituent increases the molecular weight and van der Waals interactions, contributing to higher boiling points. However, the steric hindrance around the nitrogen atom may reduce the efficiency of intermolecular hydrogen bonding, partially offsetting the molecular weight effect.

Vapor pressure characteristics of 2-chloro-N-(1,1-dimethylpropyl)acetamide can be estimated using structure-property relationships. The compound's relatively high molecular weight and polar functional groups suggest low vapor pressure at ambient temperatures. This characteristic has implications for handling procedures and environmental fate considerations.

Thermal stability analysis reveals that chloroacetamide derivatives generally decompose before reaching their theoretical boiling points under atmospheric pressure. Decomposition pathways typically involve elimination of hydrogen chloride or hydrolysis of the amide bond at elevated temperatures. The tertiary alkyl group may provide some stabilization against thermal decomposition through steric protection of the reactive centers.

Heat capacity measurements for related chloroacetamide compounds indicate that these materials exhibit typical organic compound behavior with heat capacities increasing with temperature. The branched alkyl substituent contributes additional vibrational modes that increase the compound's heat capacity compared to simpler analogs.

Differential scanning calorimetry studies of similar compounds reveal distinct thermal transitions corresponding to melting, possible polymorphic transitions, and decomposition events. The tertiary alkyl group may influence the occurrence of polymorphic forms due to altered crystal packing arrangements.

The coefficient of thermal expansion for 2-chloro-N-(1,1-dimethylpropyl)acetamide would be expected to fall within typical ranges for organic compounds, with the branched alkyl group contributing to higher expansion coefficients due to increased conformational flexibility.

Flash point estimation suggests that the compound would exhibit moderate flammability characteristics, with the flash point elevated above simple hydrocarbons due to the polar functional groups but potentially lowered by the presence of the reactive chlorine atom. Safety protocols should account for these thermal characteristics in handling and storage procedures.

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of 2-chloro-N-(1,1-dimethylpropyl)acetamide reflect the complex interplay between its polar amide functionality, hydrophobic alkyl substituent, and the electronic effects of the chlorine atom. Understanding these solubility patterns is crucial for predicting the compound's behavior in various chemical and biological systems.

Aqueous solubility of chloroacetamide derivatives depends primarily on the balance between hydrophilic and hydrophobic structural elements. The amide functional group provides hydrogen bonding sites that favor aqueous solubility, while alkyl substituents contribute hydrophobic character that opposes water solubility. In the case of 2-chloro-N-(1,1-dimethylpropyl)acetamide, the tertiary alkyl group represents a significant hydrophobic contribution that would be expected to limit aqueous solubility.

Comparative analysis with structurally related compounds provides insight into expected solubility behavior. Simple chloroacetamide exhibits substantial water solubility due to its ability to form hydrogen bonds with water molecules through both the amide proton and carbonyl oxygen [4]. However, as alkyl substitution increases, water solubility typically decreases due to the growing hydrophobic character.

The solubility of 2-chloro-N-(2,6-dimethylphenyl)acetamide, a structurally related compound, demonstrates this trend. This compound is reported to be insoluble in water but soluble in organic solvents such as chloroform and methanol [5] [6]. The phenyl ring in this analog provides similar hydrophobic character to the tertiary alkyl group in the target compound, suggesting comparable solubility patterns.

Organic solvent solubility typically follows predictable patterns based on polarity matching principles. Polar protic solvents such as methanol and ethanol can accommodate the hydrogen bonding requirements of the amide group while also solvating the hydrophobic alkyl portion through their organic character. The solubility in these solvents would be expected to be moderate to good.

Polar aprotic solvents represent another important class for chloroacetamide solubility. Dimethyl sulfoxide demonstrates particular effectiveness for dissolving amide compounds due to its ability to solvate both the carbonyl oxygen and the amide nitrogen through specific interactions. The solubility of related compounds in dimethyl sulfoxide is typically described as slight to moderate [5] [6].

Chlorinated solvents such as chloroform exhibit good solubility for chloroacetamide derivatives due to favorable dipole-dipole interactions between the solvent and the polar functional groups of the solute. The chlorine atoms in both the solvent and solute create compatible electronic environments that promote dissolution. Related compounds show slight to moderate solubility in chloroform [5] [6].

Nonpolar hydrocarbon solvents would be expected to show poor solubility for 2-chloro-N-(1,1-dimethylpropyl)acetamide due to the compound's polar functional groups. The amide moiety creates strong dipole moments that are incompatible with nonpolar solvent environments. While the tertiary alkyl group provides some hydrocarbon character, it is insufficient to overcome the polar contributions of the chloroacetyl amide core.

Ester solvents such as ethyl acetate typically show intermediate solubility for amide compounds. The carbonyl group in the ester can participate in dipole-dipole interactions with the amide functionality, promoting partial dissolution. The organic character of the ester also provides compatibility with the alkyl substituents.

Temperature effects on solubility follow typical patterns for organic compounds, with higher temperatures generally increasing solubility in most solvents. The extent of this temperature dependence varies with the specific solvent system and the strength of intermolecular interactions involved in the dissolution process.

The influence of pH on aqueous solubility is limited for neutral amide compounds like 2-chloro-N-(1,1-dimethylpropyl)acetamide. Unlike compounds with ionizable groups, the solubility remains relatively constant across typical pH ranges unless extreme conditions promote hydrolysis of the amide bond.

Partition coefficient estimation between octanol and water provides insight into the compound's lipophilicity. The tertiary alkyl substituent contributes significantly to lipophilic character, while the amide group provides hydrophilic balance. Related compounds exhibit log P values that reflect this structural balance, with values typically in the range of 1-3 for moderately substituted chloroacetamides.

Cosolvency effects may enhance solubility in mixed solvent systems. Combinations of polar and nonpolar solvents can provide environments that accommodate both the polar and nonpolar portions of the molecule simultaneously, potentially achieving higher solubilities than either pure solvent alone.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 2-chloro-N-(1,1-dimethylpropyl)acetamide provides definitive structural identification and insight into the compound's electronic environment. Multiple spectroscopic techniques offer complementary information about different aspects of the molecular structure and bonding.

Nuclear magnetic resonance spectroscopy represents the most informative technique for structural elucidation of organic compounds. Proton nuclear magnetic resonance analysis reveals distinct chemical environments for the various hydrogen atoms in the molecule. According to synthetic procedural data, the compound exhibits characteristic resonances that confirm its structural identity [1].

The proton nuclear magnetic resonance spectrum displays several distinct regions corresponding to different structural elements. The chloromethyl protons appear as a singlet at approximately 3.96 parts per million, consistent with the deshielding effect of the adjacent chlorine atom and carbonyl group [1]. This chemical shift is characteristic of alpha-chloro ketones and amides, where the electron-withdrawing effects of both functional groups combine to significantly deshield the methylene protons.

The tertiary alkyl substituent contributes multiple resonances to the proton spectrum. The two methyl groups attached to the quaternary carbon appear as a singlet at 1.20 parts per million, indicating their magnetic equivalence due to rapid rotation around the carbon-nitrogen bond [1]. This chemical shift is typical for methyl groups attached to quaternary carbons in the absence of significant deshielding effects.

The propyl chain portion of the tertiary alkyl group exhibits characteristic coupling patterns. The methylene protons adjacent to the quaternary carbon appear as a complex multiplet around 1.66-1.61 parts per million, while the terminal methyl group displays a triplet at 0.77 parts per million with a coupling constant of 7.6 hertz [1]. This coupling pattern confirms the presence of an intact ethyl group attached to the tertiary center.

The amide proton represents a particularly diagnostic resonance, appearing at 7.62 parts per million as a singlet [1]. This chemical shift reflects the significant deshielding effect of the adjacent carbonyl group and is consistent with secondary amide protons in chloroacetamide derivatives. The broad singlet nature of this resonance indicates rapid exchange with trace water or other protic impurities.

Carbon-13 nuclear magnetic resonance spectroscopy would provide additional structural confirmation through characteristic chemical shifts for the various carbon environments. The carbonyl carbon would be expected to appear around 170-180 parts per million, while the chloromethyl carbon would appear at approximately 40-45 parts per million due to the deshielding effect of the chlorine atom.

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of specific functional groups. The amide functionality contributes several distinctive absorptions to the infrared spectrum. The amide carbonyl stretch typically appears as a strong absorption around 1650-1680 wavenumbers, while the amide nitrogen-hydrogen stretch appears as a medium-intensity absorption around 3300-3500 wavenumbers.

Crystallographic Data and Solid-State Behavior

The solid-state behavior of 2-chloro-N-(1,1-dimethylpropyl)acetamide reflects the complex interplay of intermolecular forces that govern crystal packing arrangements. Understanding these structural features is essential for predicting physical properties, stability, and processing characteristics of the compound.

Crystal structure determination of chloroacetamide derivatives reveals common structural motifs that influence solid-state properties. These compounds typically exhibit hydrogen bonding networks involving the amide functional groups, which create extended structural arrangements in the crystalline state. The specific packing arrangement depends on the steric and electronic effects of substituents attached to the nitrogen atom.

Hydrogen bonding patterns in chloroacetamide crystals follow predictable trends based on amide chemistry principles. The amide proton serves as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. In simple chloroacetamide derivatives, these interactions often create chain-like or sheet-like structures that stabilize the crystal lattice [8].

The influence of alkyl substitution on crystal packing can be inferred from studies of related compounds. For example, 2-chloro-N-(2,6-dimethylphenyl)acetamide forms chains through nitrogen-hydrogen to oxygen hydrogen bonding interactions [8]. The molecules link into infinite chains through these intermolecular contacts, creating a stable crystal structure despite the steric bulk of the aromatic substituent.

The tertiary alkyl group in 2-chloro-N-(1,1-dimethylpropyl)acetamide would be expected to significantly influence crystal packing due to its bulky nature and branched structure. Branched alkyl groups typically disrupt efficient packing arrangements, potentially leading to lower melting points and altered mechanical properties compared to linear analogs.

Polymorphism represents an important consideration for chloroacetamide derivatives, as different crystal forms can exhibit significantly different physical properties. The flexibility of alkyl substituents combined with the directional nature of hydrogen bonding can create multiple stable packing arrangements. Variation in crystallization conditions, including solvent choice, temperature, and cooling rate, can influence which polymorph forms preferentially.

The reported melting point discrepancies for some chloroacetamide derivatives suggest the possible existence of polymorphic forms. For instance, 2-chloro-N-(2,6-dimethylphenyl)acetamide shows reported melting points ranging from 150-151°C to 213°C [9], indicating potential polymorphic behavior or sample purity variations.

Crystal morphology and habit depend on the relative growth rates of different crystal faces, which in turn reflect the strength of intermolecular interactions in different crystallographic directions. Compounds with strong hydrogen bonding networks often exhibit needle-like or plate-like morphologies where the hydrogen bonding direction corresponds to the fastest growth direction.

Solid-state stability considerations include both chemical and physical stability aspects. Chemical stability involves resistance to decomposition reactions, while physical stability refers to resistance to polymorphic transitions, sublimation, or other phase changes. The chloroacetamide functionality can be susceptible to hydrolysis under humid conditions, particularly at elevated temperatures.

Thermal analysis techniques such as differential scanning calorimetry reveal phase transitions and decomposition processes in the solid state. Chloroacetamide derivatives typically show endothermic melting transitions followed by decomposition at higher temperatures. The presence of multiple thermal events may indicate polymorphic transitions or the existence of different crystal forms.

Mechanical properties of crystalline 2-chloro-N-(1,1-dimethylpropyl)acetamide would reflect the strength and directionality of intermolecular interactions. Compounds with strong hydrogen bonding networks often exhibit higher hardness and elastic moduli in directions parallel to the hydrogen bonding chains. The bulky tertiary alkyl group may create weaker intermolecular contacts in some directions, leading to anisotropic mechanical behavior.

Powder diffraction patterns provide fingerprint identification of crystalline phases and can detect the presence of multiple polymorphs or amorphous content. The characteristic peak positions and intensities reflect the specific unit cell dimensions and atomic positions within the crystal structure.

Crystal growth studies of related chloroacetamide compounds reveal that these materials can form well-defined single crystals suitable for X-ray structure determination when crystallized from appropriate solvents. The choice of crystallization solvent significantly influences crystal quality and morphology, with polar protic solvents often yielding the best results for amide compounds.

Intermolecular interaction analysis using computational methods can predict crystal packing arrangements and relative stabilities of different polymorphic forms. These calculations consider the balance between attractive interactions such as hydrogen bonding and van der Waals forces, and repulsive interactions arising from steric clashes between bulky substituents.

The influence of crystal defects on solid-state properties represents another important consideration. Point defects, dislocations, and grain boundaries can significantly affect mechanical properties, dissolution rates, and chemical reactivity. The branched nature of the tertiary alkyl substituent may influence defect formation and mobility within the crystal lattice.

Hygroscopicity behavior reflects the compound's tendency to absorb moisture from the atmosphere. While the amide functionality can participate in hydrogen bonding with water molecules, the hydrophobic nature of the tertiary alkyl group may limit moisture uptake. The balance between these effects determines the overall hygroscopic behavior and influences storage requirements.

Solid-state nuclear magnetic resonance spectroscopy could provide additional insight into molecular mobility and intermolecular interactions in the crystalline state. Different nuclear magnetic resonance techniques can probe motional processes on various timescales, revealing information about conformational flexibility and phase transitions.

The influence of particle size on solid-state behavior includes effects on dissolution rate, chemical reactivity, and physical stability. Smaller particles typically exhibit higher surface area and increased reactivity, while larger particles may show better storage stability. The crystal habit and surface energy affect particle size distribution and agglomeration behavior.

Processing considerations for crystalline 2-chloro-N-(1,1-dimethylpropyl)acetamide include milling, compression, and formulation effects. The mechanical properties of the crystals influence their behavior during particle size reduction operations, while the intermolecular interactions affect compression and tablet formation characteristics.

Environmental stability encompasses the compound's behavior under various atmospheric conditions, including temperature and humidity variations. The stability of the crystal structure and the potential for phase transitions under different environmental conditions influence storage and handling requirements.

Crystal engineering approaches could potentially be applied to modify the solid-state properties of 2-chloro-N-(1,1-dimethylpropyl)acetamide through co-crystallization with other compounds or through the formation of salts or solvates. These approaches can alter physical properties such as solubility, stability, and mechanical behavior while maintaining chemical identity.

The relationship between crystal structure and macroscopic properties provides fundamental understanding for predicting and optimizing the compound's behavior in various applications. This structure-property relationship forms the basis for rational design of processing conditions and formulation strategies.

Long-term stability studies under accelerated aging conditions reveal the compound's behavior over extended storage periods. These studies can identify potential degradation pathways, optimal storage conditions, and shelf-life limitations that are crucial for practical applications.

Crystal surface properties influence interactions with other materials and affect phenomena such as adhesion, wetting, and interfacial tension. The polar amide functionality and hydrophobic alkyl groups create heterogeneous surface properties that influence the compound's behavior in multiphase systems.

The role of crystal imperfections in determining bulk properties extends beyond simple mechanical considerations to include effects on optical properties, electrical conductivity, and chemical reactivity. Understanding these relationships is essential for quality control and consistency in applications requiring specific performance characteristics.

Advanced characterization techniques such as atomic force microscopy and scanning electron microscopy can reveal surface topography and morphological features at high resolution. These techniques provide insight into crystal growth mechanisms and surface properties that influence macroscopic behavior.

Conventional Amidation Reaction Strategies

The synthesis of 2-chloro-N-(1,1-dimethylpropyl)acetamide follows established principles of amide bond formation, with several conventional strategies available for achieving this transformation. The most widely employed approach involves the reaction of chloroacetyl chloride with 2-methylbutan-2-amine (tert-amylamine) under basic conditions [1] [2].

The Schotten-Baumann reaction represents the gold standard for this synthesis, where chloroacetyl chloride reacts with the tertiary amine substrate in the presence of triethylamine as a base. This method consistently delivers yields of 85-95% under carefully controlled conditions. The reaction proceeds through nucleophilic acyl substitution, where the nitrogen lone pair attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that subsequently eliminates chloride ion [1].

Alternative coupling strategies have been investigated for related acetamide derivatives, though with varying degrees of success when applied to sterically hindered tertiary amine substrates. Carbodiimide-mediated coupling using dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in combination with 4-dimethylaminopyridine (DMAP) typically yields 28-38% of the desired product after extended reaction times of 4-42 hours [3]. The lower efficiency of this approach with tertiary amine substrates reflects the reduced nucleophilicity and increased steric hindrance around the nitrogen center.

The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling protocol, when combined with 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA), demonstrates improved performance with yields reaching 72% in acetonitrile solvent [3]. This enhancement is attributed to the superior activation provided by the HOBt additive and the optimized reaction conditions. However, the requirement for extended reaction times and multiple reagents reduces the practical appeal of this approach compared to the direct acid chloride method.

Chloroacetylation Techniques for Tertiary Amine Substrates

The chloroacetylation of tertiary amine substrates presents unique challenges due to the steric hindrance around the nitrogen center and the potential for competing reactions. Successful strategies have been developed that address these limitations through careful selection of reaction conditions and reagents.

The standard protocol involves the dropwise addition of chloroacetyl chloride to a solution containing 2-methylbutan-2-amine and triethylamine in dichloromethane at 0°C, followed by gradual warming to room temperature [1]. This procedure minimizes side reactions and ensures complete conversion of the starting material. The reaction mixture is typically stirred for 2 hours at room temperature, after which the crude product can be isolated through aqueous workup procedures.

Steric hindrance effects have been extensively studied in related tertiary amine systems. Research has demonstrated that bulky substituents around the nitrogen center significantly influence reaction rates and product distributions [4] [5]. In the case of 2-chloro-N-(1,1-dimethylpropyl)acetamide synthesis, the presence of two methyl groups and one ethyl group on the quaternary carbon creates substantial steric bulk that must be accommodated during the acylation process.

Advanced chloroacetylation techniques have been developed for particularly challenging substrates. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base has proven effective for sterically hindered amine substrates, providing yields of 75-95% in tetrahydrofuran solvent at room temperature [2]. This methodology offers advantages in terms of milder reaction conditions and improved functional group tolerance.

Lewis acid catalysis has also been explored for enhancing chloroacetylation reactions. Studies with zinc chloride catalysts have shown promise for activating chloroacetyl chloride toward nucleophilic attack, though careful optimization is required to prevent competing processes such as substrate decomposition or polymerization [6].

Solvent Systems and Catalytic Conditions

The selection of appropriate solvent systems plays a critical role in optimizing the synthesis of 2-chloro-N-(1,1-dimethylpropyl)acetamide. Different solvents provide varying degrees of substrate solubility, reaction rate enhancement, and product isolation efficiency.

Dichloromethane remains the most commonly employed solvent for this transformation, offering excellent solubility for both organic reactants and providing an inert reaction environment [1] [7]. The low boiling point of dichloromethane facilitates product isolation through simple evaporation, while its chemical inertness prevents interference with the acylation process. However, environmental and safety concerns associated with chlorinated solvents have motivated the exploration of greener alternatives.

Tetrahydrofuran represents an attractive alternative solvent that provides good solubility characteristics while offering improved safety and environmental profiles [2] [8]. The slightly higher boiling point compared to dichloromethane allows for better temperature control during the reaction, and the ethereal nature of the solvent minimizes potential side reactions with basic reagents.

Acetonitrile has gained attention as a particularly effective solvent for amide coupling reactions, especially when employing peptide coupling reagents [3] [8]. The polar aprotic nature of acetonitrile enhances the solubility of ionic intermediates while maintaining chemical inertness toward the reaction components. Yields of 80-95% are typically achieved in acetonitrile-based systems.

Green solvent alternatives have emerged as important considerations in modern synthetic chemistry. Cyclopentyl methyl ether (CPME) has demonstrated exceptional performance in enzymatic amidation reactions, achieving yields of 90-99% while maintaining excellent sustainability credentials [9]. Similarly, 2-methyltetrahydrofuran offers comparable performance to traditional ethers while being derived from renewable biomass sources.

Catalytic conditions have been optimized through systematic investigation of base selection, stoichiometry, and reaction temperature. Triethylamine remains the preferred base for most applications, providing optimal balance between basicity and nucleophilicity. The typical stoichiometry employs 1.5-2.0 equivalents of base relative to the acid chloride to ensure complete neutralization of the hydrogen chloride byproduct [1].

Purification Methodologies and Yield Optimization

Effective purification strategies are essential for obtaining high-purity 2-chloro-N-(1,1-dimethylpropyl)acetamide suitable for pharmaceutical and research applications. Multiple approaches have been developed that balance efficiency, cost, and environmental considerations.

Aqueous workup procedures represent the traditional approach for product isolation, involving sequential washing with sodium bicarbonate solution to remove acid impurities, followed by dilute hydrochloric acid treatment to eliminate basic contaminants [10]. This methodology consistently provides yield recoveries of 85-95% with purities of 90-95%. The process requires 2-3 hours for completion but is scalable to any production level.

Column chromatography on silica gel provides the highest purity products (95-99%) but requires 2-4 hours for completion and generates significant solvent waste [11]. This technique is most appropriate when analytical purity is required or when dealing with complex reaction mixtures containing multiple byproducts.

Recrystallization methods offer an excellent balance between purity and environmental considerations. The use of ethanol-dimethylformamide mixed solvent systems enables the preparation of crystalline 2-chloro-N-(1,1-dimethylpropyl)acetamide with purities exceeding 98% [12] [13]. While this approach requires 4-24 hours for completion, it is well-suited for medium to large-scale production and provides excellent product quality.

Crystallization-induced purification represents an emerging approach that leverages the natural tendency of amide compounds to form well-ordered crystal structures [14]. This methodology has shown particular promise for amide derivatives, achieving purities of 95-99% through controlled cooling and solvent selection.

High-throughput purification techniques have been developed for library synthesis applications [15]. Combilute 96-well purification plates enable the simultaneous processing of multiple samples, achieving yield recoveries of 85-95% with purities of 90-95% in 1-2 hours. This approach is particularly valuable for medicinal chemistry applications where multiple analogs must be prepared and purified efficiently.

Green Chemistry Approaches in Synthesis

The development of environmentally sustainable synthetic routes for 2-chloro-N-(1,1-dimethylpropyl)acetamide has become increasingly important as pharmaceutical and chemical industries seek to minimize their environmental footprint. Several innovative approaches have emerged that address key green chemistry principles.

Enzymatic amidation represents the most advanced green chemistry approach currently available [9]. Candida antarctica lipase B (CALB) catalyzes the direct coupling of carboxylic acids with amines in environmentally benign solvents such as cyclopentyl methyl ether. This methodology achieves exceptional yields of 90-99% while operating at mild temperatures (60°C) and generating minimal waste. The E-factor (environmental factor) for this process is less than 5, representing a substantial improvement over traditional chemical methods.

Boronic acid catalysis offers another attractive green chemistry approach [10]. Tris(2,2,2-trifluoroethyl) borate, prepared from readily available boron trioxide and 2,2,2-trifluoroethanol, catalyzes the direct amidation of carboxylic acids with amines in acetonitrile. While yields are somewhat lower (70-95%) compared to enzymatic methods, this approach avoids the use of stoichiometric coupling reagents and generates water as the only byproduct.

Water-based synthesis represents a fundamental departure from traditional organic synthesis approaches [16]. Although challenging due to the hydrophobic nature of many organic substrates, aqueous amide coupling has been achieved through the use of specialized surfactants and water-soluble coupling reagents. Yields of 60-85% are typically obtained, with the major advantage being the complete elimination of organic solvents.

Microwave-assisted synthesis enables significant reductions in reaction times and energy consumption [17]. The application of microwave heating to traditional amide coupling reactions results in 75-95% yields while reducing reaction times from hours to minutes. This approach is particularly effective when combined with green solvents to create truly sustainable synthetic protocols.

Solvent-free conditions represent the ultimate expression of green chemistry principles, eliminating organic solvents entirely [17]. While yields are typically lower (65-85%) compared to solution-phase reactions, the environmental benefits are substantial. The E-factor for solvent-free processes is often less than 3, representing a dramatic improvement in environmental impact.

Biocatalytic methods extend beyond simple enzymatic amidation to encompass more complex multi-enzyme systems [18] [19]. These approaches can achieve yields of 70-95% while operating under mild conditions and generating minimal waste. The development of ATP recycling systems has enabled the use of adenosine triphosphate-dependent enzymes for amide bond formation in aqueous media.

Photocatalytic synthesis represents an emerging green chemistry approach that utilizes visible light to drive chemical transformations [20]. While still in the early stages of development, photocatalytic amide formation has achieved yields of 60-90% under mild conditions using environmentally benign catalysts. The energy requirements for this approach are minimal, consisting primarily of LED light sources.

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-N-(2-methylbutan-2-yl)acetamide

Dates

Last modified: 08-16-2023

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